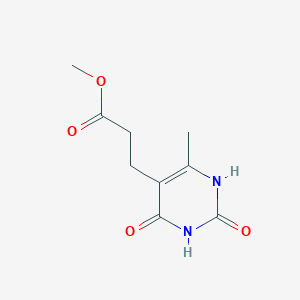

Methyl 3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoate

Description

Chemical Identity and Nomenclature

This compound represents a complex organic compound with multiple functional groups and structural features that define its chemical identity. The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, providing a precise description of its molecular architecture. The compound consists of a six-membered pyrimidine ring system that contains two ketone functional groups at positions 2 and 4, along with a methyl substituent at position 6 of the ring structure.

The propanoate portion of the molecule indicates the presence of a three-carbon carboxylic acid derivative that has been converted to its methyl ester form. This esterification significantly alters the compound's physical and chemical properties compared to the parent carboxylic acid. The complete molecular formula can be expressed as C₉H₁₂N₂O₄, reflecting the systematic addition of a methyl group to the corresponding propanoic acid derivative.

Chemical databases and literature sources employ various synonymous names for this compound and its closely related derivatives. The parent acid form, 3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoic acid, has been catalogued with the Chemical Abstracts Service registry number 28181-39-7 and maintains detailed structural information in major chemical databases. Alternative nomenclature systems may refer to the compound using different positional numbering schemes or tautomeric forms, reflecting the dynamic nature of pyrimidine chemistry and the various possible representations of the heterocyclic structure.

The European Community number 138-850-0 has been assigned to the parent acid compound, indicating its recognition within regulatory frameworks for chemical substances. This systematic identification facilitates accurate communication among researchers, regulatory agencies, and commercial suppliers working with this compound or its derivatives.

Structural Relationship to Uracil Derivatives

The structural foundation of this compound lies in its close relationship to uracil, one of the four canonical nucleotide bases found in ribonucleic acid. Uracil itself represents a fundamental pyrimidine derivative with the molecular formula C₄H₄N₂O₂ and systematic name pyrimidine-2,4-dione. The structural modifications present in the target compound demonstrate how chemical synthesis can elaborate upon natural nucleobase scaffolds to create more complex molecular architectures.

The pyrimidine ring system in the target compound maintains the characteristic 2,4-dione pattern found in uracil, preserving the essential hydrogen bonding capabilities and electronic properties that define this class of heterocyclic compounds. However, the addition of a methyl group at position 6 creates 6-methyluracil as the core structural unit, which has been extensively studied as a metabolite and synthetic intermediate. This methylation pattern significantly influences the compound's chemical reactivity and biological properties compared to the unsubstituted parent structure.

The propanoic acid side chain attachment at position 5 of the pyrimidine ring represents a substantial structural elaboration that distinguishes this compound from simple methylated uracil derivatives. This side chain incorporation creates opportunities for additional chemical modifications, such as the esterification observed in the methyl ester form. Related compounds in the literature include various alkyl and aryl derivatives of 6-methyluracil, demonstrating the synthetic versatility of this scaffold for medicinal chemistry applications.

Comparative analysis with other uracil derivatives reveals the systematic relationship between structural modifications and resulting chemical properties. For instance, 1-methyluracil, which bears a methyl group at the nitrogen position rather than the carbon position, exhibits different tautomeric behavior and hydrogen bonding patterns. The positional specificity of substitution in pyrimidine chemistry significantly influences both the synthetic accessibility and functional properties of the resulting compounds.

Historical Context in Heterocyclic Chemistry

The development of this compound and related compounds occurs within the broader historical context of heterocyclic chemistry research, particularly the systematic study of pyrimidine derivatives that began in the late nineteenth century. The foundational understanding of uracil chemistry traces back to the work of German chemist Robert Behrend, who coined the term "uracil" in 1885 during his attempts to synthesize derivatives of uric acid. This early research established the fundamental chemical principles that would later enable the synthesis of more complex pyrimidine derivatives.

The subsequent discovery and isolation of uracil from natural sources provided crucial insights into the biological significance of pyrimidine chemistry. Alberto Ascoli's isolation of uracil from yeast nuclein in 1900 marked a pivotal moment in understanding the connection between synthetic heterocyclic chemistry and naturally occurring biomolecules. This work established the foundation for modern nucleotide chemistry and demonstrated the importance of systematic structural modifications in understanding biological function.

The development of synthetic methodologies for pyrimidine derivatives accelerated throughout the twentieth century, driven by increasing recognition of their pharmaceutical and biological importance. The synthesis of 6-methyluracil through condensation reactions involving diketene and urea represented an important milestone in developing practical synthetic routes to substituted pyrimidines. These synthetic advances provided the chemical tools necessary for preparing more complex derivatives, including compounds with extended side chains and additional functional groups.

Modern synthetic approaches to uracil derivatives have incorporated advances in both traditional organic synthesis and contemporary methodological developments. The application of 1,3-dipolar cycloaddition reactions to uracil chemistry has opened new synthetic pathways for creating heteroaromatic derivatives with diverse structural features. These methodological advances have expanded the accessible chemical space around the uracil scaffold, enabling the preparation of compounds like this compound through systematic structural elaboration.

The historical progression from simple uracil derivatives to complex substituted analogues reflects the broader evolution of heterocyclic chemistry as a discipline. Early work focused primarily on understanding fundamental reactivity patterns and establishing reliable synthetic methods for basic structural modifications. Contemporary research emphasizes the systematic exploration of structure-activity relationships and the development of compounds with specific functional properties. This historical context provides essential perspective for understanding how compounds like this compound represent the culmination of decades of methodological development in pyrimidine chemistry.

Properties

IUPAC Name |

methyl 3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c1-5-6(3-4-7(12)15-2)8(13)11-9(14)10-5/h3-4H2,1-2H3,(H2,10,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPDORGPOTDUELU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 6-methyluracil and methyl acrylate.

Condensation Reaction: The key step involves the condensation of 6-methyluracil with methyl acrylate in the presence of a base like sodium hydride or potassium carbonate. This reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

For industrial-scale production, the process is optimized to enhance yield and reduce costs. This may involve:

Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Catalysis: Employing catalysts to accelerate the reaction and increase yield.

Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the ester moiety to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).

Substitution: Amines or alcohols in the presence of a base like triethylamine.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Amides or esters.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that methyl 3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoate exhibits notable antimicrobial properties. Studies have shown that derivatives of tetrahydropyrimidine compounds can inhibit the growth of various bacterial strains. The presence of the dioxo group enhances the compound's ability to interact with microbial enzymes, making it a candidate for developing new antibiotics .

1.2 Anticancer Properties

The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation. The structure's ability to interact with DNA and RNA synthesis pathways is particularly noteworthy .

1.3 Enzyme Inhibition

This compound has been identified as a potent inhibitor of certain enzymes such as tyrosinase and cyclooxygenase. These enzymes are crucial in various biochemical pathways, including melanin production and inflammation responses. The inhibition of these enzymes could lead to applications in skin lightening agents and anti-inflammatory drugs .

Agricultural Applications

2.1 Pesticide Development

Given its biological activity, there is potential for this compound to be utilized in developing novel pesticides. Its ability to disrupt metabolic processes in pests can be harnessed to create effective agricultural chemicals that minimize crop damage while being environmentally friendly .

2.2 Plant Growth Regulators

The compound may also serve as a plant growth regulator due to its influence on hormonal pathways within plants. Research into its effects on seed germination and root development suggests that it could enhance crop yields when used appropriately .

Material Science

3.1 Polymer Synthesis

In material science, this compound can be integrated into polymer matrices to impart specific properties such as increased thermal stability and mechanical strength. The incorporation of this compound into polymers can lead to the development of advanced materials suitable for various industrial applications .

3.2 Nanocomposite Formation

The compound's reactivity allows it to participate in forming nanocomposites with other materials like silica or carbon nanotubes. These nanocomposites can exhibit enhanced electrical conductivity and mechanical properties, making them valuable for electronic applications .

Mechanism of Action

The mechanism of action of Methyl 3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoate involves its interaction with biological macromolecules. The compound can inhibit enzymes involved in nucleic acid synthesis by mimicking natural substrates, thereby interfering with DNA and RNA synthesis. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key structural analogs differ in substituents on the pyrimidine ring and the nature of the side chain (ester, amide, thioester, or alkyl groups). Below is a comparative analysis:

Table 1: Key Structural and Physical Properties of Analogs

Functional Group Impact on Properties

Amide vs. Ester Groups :

- Analogs with amide substituents (e.g., compounds 34 and 15) exhibit higher melting points (>300°C) due to strong hydrogen bonding . In contrast, the target compound’s ester group likely reduces intermolecular interactions, resulting in a lower melting point (though exact data are unavailable).

- Amides generally show greater stability toward hydrolysis compared to esters, making them preferable for applications requiring prolonged shelf-life .

Thioester Substitution :

- The thioester analog () replaces one ketone oxygen with sulfur, altering electronic properties. Thioesters are more nucleophilic and may participate in unique biochemical reactions, such as acyl transfer .

Biological Activity

Methyl 3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects and mechanisms of action.

Chemical Structure

The compound is characterized by the following chemical structure:

- IUPAC Name: this compound

- CAS Number: 28181-39-7

- Molecular Formula: C11H13N2O4

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a variety of biological activities:

- Antimicrobial Properties : Some studies have shown that derivatives of tetrahydropyrimidines possess significant antimicrobial activity against various bacteria and fungi.

- Antitumor Activity : Compounds with similar structures have been investigated for their potential to inhibit tumor growth and induce apoptosis in cancer cells.

- Enzyme Inhibition : Certain derivatives are known to inhibit key enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases such as diabetes and cancer.

The mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses have been proposed based on related compounds:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial for the growth of pathogens or cancer cells.

- Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in malignant cells by activating apoptotic pathways.

Antimicrobial Activity

A study assessing the antimicrobial effects of tetrahydropyrimidine derivatives demonstrated that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 15 to 30 µg/mL for various strains .

Antitumor Effects

In vitro studies have indicated that methyl derivatives of tetrahydropyrimidines can reduce the viability of cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The IC50 values were reported between 10 µM and 20 µM . Further investigations into the apoptotic mechanisms revealed that these compounds activate caspase pathways leading to cell death.

Enzyme Inhibition Studies

Research has highlighted the ability of certain tetrahydropyrimidine derivatives to act as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic cells. This inhibition could provide a dual mechanism for both antimicrobial and anticancer activities .

Data Summary Table

Q & A

Q. What are the common synthetic routes for preparing Methyl 3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoate, and what reaction conditions are critical for optimizing yield?

Answer: Synthesis typically involves multi-step reactions, such as:

- Condensation reactions between 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives and methyl acrylate under basic conditions (e.g., potassium carbonate in DMF at 60–80°C) .

- Protection/deprotection strategies for functional groups to avoid side reactions, such as using tert-butoxycarbonyl (Boc) groups for amines .

Key parameters include solvent choice (polar aprotic solvents like DMF enhance reactivity), temperature control (to prevent decomposition), and catalyst selection (e.g., palladium on carbon for hydrogenation steps) .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Answer: Standard techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.

- High-resolution mass spectrometry (HRMS) for molecular weight verification.

- X-ray crystallography (where single crystals are obtainable) to resolve complex stereochemical arrangements .

For example, the tetrahydropyrimidine ring’s keto-enol tautomerism can be confirmed via ¹³C NMR shifts at δ 165–175 ppm for carbonyl groups .

Q. What preliminary biological assays are recommended to evaluate its potential bioactivity?

Answer: Initial screens include:

- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .

- Antioxidant potential : DPPH radical scavenging assays to measure IC₅₀ values .

- Enzyme inhibition studies : Target-specific assays (e.g., cyclooxygenase for anti-inflammatory activity) using spectrophotometric methods .

Advanced Research Questions

Q. How can computational methods aid in predicting the compound’s interaction with biological targets?

Answer:

- Molecular docking : Software like AutoDock Vina models binding affinities to receptors (e.g., COX-2 for anti-inflammatory studies).

- QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing groups on the pyrimidine ring) with bioactivity .

- DFT calculations : Predict tautomeric stability and electronic properties influencing reactivity .

Q. What strategies resolve contradictions in reported reaction yields or bioactivity data across studies?

Answer:

- Systematic reproducibility checks : Replicate reactions under strictly controlled conditions (e.g., inert atmosphere, purified reagents) to isolate variables .

- Meta-analysis of literature : Compare solvent systems (e.g., THF vs. DMF) and catalyst loads to identify optimal parameters .

- Biological assay standardization : Use positive controls (e.g., ascorbic acid for antioxidant assays) and validate cell lines/pathogen strains .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically analyzed?

Answer:

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by HPLC monitoring of degradation products .

- Thermogravimetric analysis (TGA) : Assess thermal decomposition profiles.

- Accelerated stability testing : Store samples at 40°C/75% RH for 1–3 months and track purity via LC-MS .

Q. What advanced techniques elucidate the mechanism of action in biological systems?

Answer:

- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics with target enzymes.

- CRISPR-Cas9 knockout models : Identify gene targets by observing phenotypic changes in treated vs. untreated cells.

- Metabolomics profiling : LC-MS-based analysis to track downstream metabolic pathway disruptions .

Q. How can regioselectivity challenges in modifying the tetrahydropyrimidine ring be addressed?

Answer:

- Directed ortho-metalation : Use directing groups (e.g., Boc-protected amines) to control substitution sites .

- Microwave-assisted synthesis : Enhances reaction specificity by reducing side-product formation .

- Protecting group strategies : Temporarily block reactive sites (e.g., ketones) during functionalization steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.